molecular formula C12H16N2O5 B5712005 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol

2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol

Cat. No. B5712005
M. Wt: 268.27 g/mol
InChI Key: VSLFARZDOBPHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol, also known as Morin, is a naturally occurring flavonoid that is commonly found in plants such as mulberry, fig, and guava. It has been widely studied for its potential therapeutic effects, including its antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol exerts its therapeutic effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes that are involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and physiological effects:
2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce oxidative stress and inflammation, inhibit tumor growth, and improve glucose metabolism in diabetic animals. 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has also been shown to protect against cardiovascular diseases by reducing lipid peroxidation and improving endothelial function.

Advantages and Limitations for Lab Experiments

2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has several advantages for lab experiments, including its low toxicity and availability in both synthetic and natural forms. However, its low solubility in water can limit its use in certain experiments, and its potential interactions with other compounds should be taken into consideration.

Future Directions

There are several future directions for research on 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Further studies are needed to understand its mechanisms of action and optimize its therapeutic effects. Another area of interest is its potential use as a natural antioxidant and preservative in the food and cosmetic industries. Overall, 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has shown great promise as a therapeutic agent with a wide range of potential applications.

Synthesis Methods

2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method is the reaction between 2-hydroxy-4-nitrobenzaldehyde and morpholine in the presence of methanol and a catalyst.

Scientific Research Applications

2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have antioxidant properties that can protect against oxidative stress and inflammation, which are linked to various diseases such as cancer, diabetes, and cardiovascular disorders. 2-methoxy-6-(4-morpholinylmethyl)-4-nitrophenol has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.

properties

IUPAC Name

2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-18-11-7-10(14(16)17)6-9(12(11)15)8-13-2-4-19-5-3-13/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLFARZDOBPHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5416463

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.